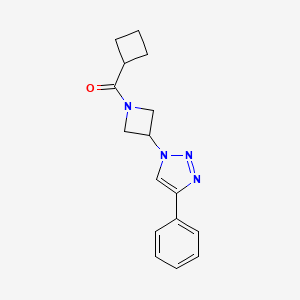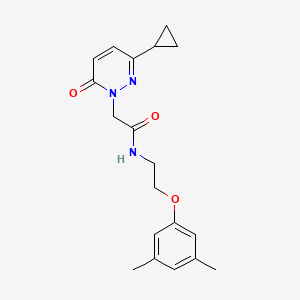
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C14H27NO3S and its molecular weight is 289.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Implications and Analytical Methods
Methylglyoxal in Biological Systems : Methylglyoxal (MG) is a reactive alpha-oxoaldehyde that forms in organisms through various enzymatic and nonenzymatic reactions. It modifies proteins by forming advanced glycation end-products (AGEs), which are linked to diabetes complications and neurodegenerative diseases. Understanding the role of similar compounds in biological systems can provide insights into the pathophysiology of chronic diseases and the development of potential therapeutic strategies. The detection and quantification of MG in biological samples are crucial for studying its biological implications, highlighting the importance of analytical methods in research I. Nemet, L. Varga-Defterdarović, Z. Turk (2006).
Chemical Synthesis and Applications
Thiopyran-Containing Compounds : The synthesis and application of thiopyran-containing compounds are of significant interest in organic chemistry. A study detailed the preparation of tetrahydro-4H-thiopyran-4-one, demonstrating the compound's utility in synthesizing thiopyran derivatives. Such research provides a foundation for understanding the synthesis and potential applications of similar compounds, including their use in creating new materials or as intermediates in pharmaceuticals D. E. Ward, M. Rasheed, H. Gillis, G. Beye, V. Jheengut, George T. Achonduh (2007).
Potential Therapeutic Applications
Anti-inflammatory and Antioxidative Properties : The synthesis and pharmacological evaluation of chalcones and flavones, which share structural similarities with the compound of interest, revealed their potential anti-inflammatory and antioxidative properties. These findings suggest that structurally related compounds could also exhibit beneficial therapeutic effects, particularly in treating inflammation and oxidative stress-related conditions J. Ballesteros, M. Sanz, A. Úbeda, M. Miranda, S. Iborra, M. Payá, M. Alcaraz (1995).
properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3S/c1-13(2,3)10-12(17)15-11-14(18-7-6-16)4-8-19-9-5-14/h16H,4-11H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISLHNDSXJXXSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1(CCSCC1)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2357469.png)
![N-[(4,4-Dimethylcyclohexyl)methyl]-N-[2-(1-methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2357472.png)
![N-{2-[(carbamoylmethyl)sulfanyl]phenyl}-5,6-dichloropyridine-3-carboxamide](/img/structure/B2357473.png)
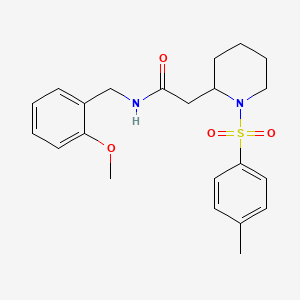
![N-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2357475.png)

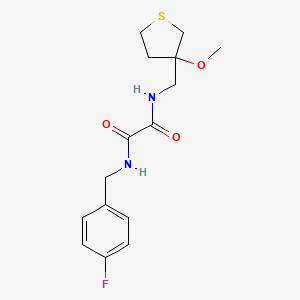
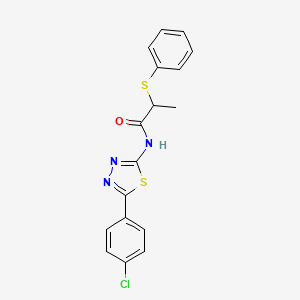
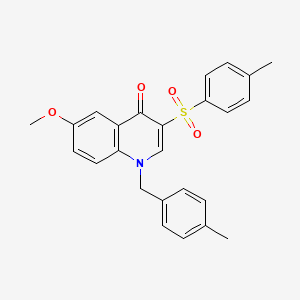

![4-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]aniline](/img/structure/B2357486.png)
